ent-Kaurenal
Overview
Description
ent-Kaurenal: is a diterpenoid compound that plays a crucial role in the biosynthesis of gibberellins, which are plant hormones that regulate various aspects of plant growth and development. It is an intermediate in the metabolic pathway that converts ent-kaurene to gibberellins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-kaurenal typically involves the cyclization of ent-copalyl diphosphate (ent-CPP) to form ent-kaurene, which is then oxidized to this compound. This process is catalyzed by enzymes such as ent-kaurene synthase and ent-kaurene oxidase .
Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing genetically engineered microorganisms like Escherichia coli to express the necessary enzymes for the biosynthesis of this compound from ent-copalyl diphosphate .
Chemical Reactions Analysis
Types of Reactions: ent-Kaurenal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form ent-kaurenoic acid.
Cyclization: The initial formation of ent-kaurene from ent-copalyl diphosphate involves a cyclization reaction.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Cyclization: This reaction is catalyzed by ent-kaurene synthase under physiological conditions.
Major Products:
Scientific Research Applications
ent-Kaurenal has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ent-kaurenal involves its conversion to gibberellins through a series of enzymatic reactions. The key enzymes involved are ent-kaurene synthase and ent-kaurene oxidase, which catalyze the cyclization and oxidation steps, respectively . The molecular targets include ent-copalyl diphosphate and ent-kaurene, and the pathways involved are part of the gibberellin biosynthetic pathway .
Comparison with Similar Compounds
ent-Kaurene: A precursor in the biosynthesis of ent-kaurenal.
ent-Kaurenoic Acid: A product of the oxidation of this compound.
Gibberellins: The final products in the biosynthesis pathway that regulate plant growth.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of gibberellins. Its structure and function are distinct from other diterpenoids, making it a critical compound in the regulation of plant growth and development .
Properties
IUPAC Name |
(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAVDWHQNFTFBW-XRNRSJMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332096 | |
Record name | Kaurenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | ent-Kaur-16-en-19-al | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14046-84-5 | |
Record name | Kaurenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ent-Kaur-16-en-19-al | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 - 116 °C | |
Record name | ent-Kaur-16-en-19-al | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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